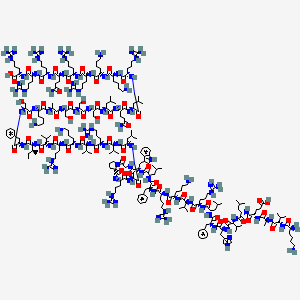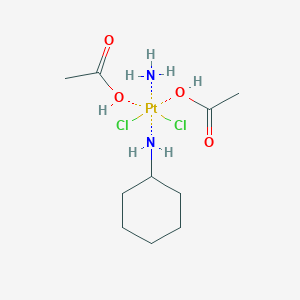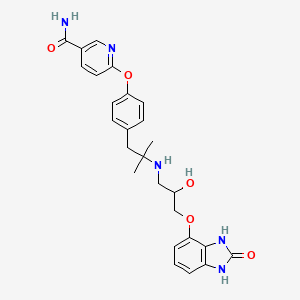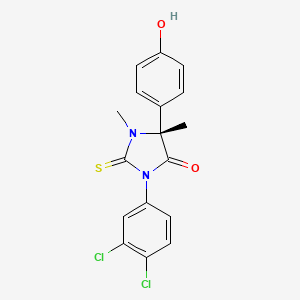![molecular formula C5H11NOS3 B10832623 2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)
2-[(Ethyl)disulfanyl]-2-methylthioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-607, also known as T-900607, is a compound that has garnered attention due to its potential applications in various fields, including medicine and chemistry. It is an arylsulfonanilide urea derivative, which has shown promising results in scientific research, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-607 involves several steps:
Formylation: 2-methoxy-5-nitroaniline is treated with formic acid in the presence of acetic anhydride and tetrahydrofuran to yield formamide.
Hydrogenation: The nitro group of the formamide is hydrogenated over palladium on carbon in methanol to produce aniline.
Sulfonamide Formation: The aniline is treated with pentafluorophenylsulfonyl chloride in acetone with 2,6-lutidine to form sulfonamide.
Deformylation: The sulfonamide is deformylated to hydrochloride by treatment with acetyl chloride and hydrochloric acid in ethanol.
Final Reaction: The hydrochloride is reacted with potassium cyanate in water and acetic acid to obtain the target compound, T-607.
Industrial Production Methods
The industrial production of T-607 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
T-607 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: T-607 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.
Substitution: Reagents such as sodium methoxide and pentafluorophenylsulfonyl chloride are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: T-607 has shown potential in modulating biological pathways and has been used in studies related to cell signaling and gene expression.
Industry: T-607 is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of T-607 involves its interaction with specific molecular targets. Upon entering the cell, T-607 is hydrolyzed to an active form, which directly binds to and inhibits the endonuclease CPSF73. This inhibition affects the cleavage step in pre-messenger RNA processing, leading to alterations in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
JTE-607: A compound with similar anti-cancer and anti-inflammatory properties.
T-900607: Another derivative with comparable biological activities.
Uniqueness
T-607 is unique due to its specific interaction with CPSF73 and its ability to modulate pre-messenger RNA processing in a sequence-specific manner. This specificity makes it a valuable tool for studying gene expression and developing targeted therapies .
Conclusion
T-607 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and specific mechanism of action make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C5H11NOS3 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-(ethyldisulfanyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C5H11NOS3/c1-3-9-10-5(8-2)4(6)7/h5H,3H2,1-2H3,(H2,6,7) |
InChI Key |
OKTRVIBXCNRKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC(C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B10832545.png)





![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B10832586.png)
![3-(1-(2-(diethylamino)ethyl)-2-phenethyl-1H-benzo[d]imidazol-5-yl)-N-hydroxyacrylamide](/img/structure/B10832589.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

